molecular formula C17H9Cl2NO B12996762 2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole

2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole

Cat. No.: B12996762
M. Wt: 314.2 g/mol
InChI Key: VIRWILGUKGLTFO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a naphthalene ring fused to an oxazole ring, with a 3,4-dichlorophenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency . The reaction conditions generally include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Catalyst: TEMPO is used as the oxidizing agent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring safety, and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphtho[1,2-d]oxazole-4,5-diones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TEMPO and other radical initiators.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Naphtho[1,2-d]oxazole-4,5-diones.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted naphtho[1,2-d]oxazole derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole involves its interaction with specific molecular targets. Studies suggest that the compound can inhibit certain enzymes or proteins, leading to its bioactive effects . The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-d]oxazole: Similar in structure but with different substitution patterns.

    Naphtho[1,2-b]benzofuran: Another heterocyclic compound with a fused naphthalene ring but different heteroatoms.

    Naphtho[2,3-d][1,2,3]triazole-4,9-dione: A compound with a triazole ring instead of an oxazole ring.

Uniqueness

2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole is unique due to its specific substitution pattern and the presence of both chlorine atoms and the naphtho[1,2-d]oxazole core

Properties

Molecular Formula

C17H9Cl2NO

Molecular Weight

314.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)benzo[e][1,3]benzoxazole

InChI

InChI=1S/C17H9Cl2NO/c18-13-7-5-11(9-14(13)19)17-20-16-12-4-2-1-3-10(12)6-8-15(16)21-17/h1-9H

InChI Key

VIRWILGUKGLTFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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